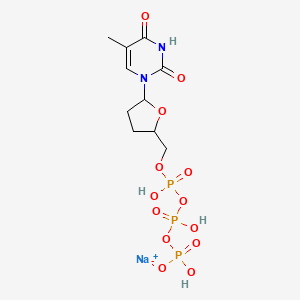
4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile is an organic compound that features a benzonitrile core substituted with an amino group and a tetrahydro-2H-pyran-4-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanobenzonitrile and tetrahydro-2H-pyran-4-amine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH). The mixture is stirred at room temperature for several hours to ensure complete reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biological studies to investigate molecular interactions and pathways.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: Contains the tetrahydropyran ring and is used in similar applications.
Benzonitrile Derivatives: Other benzonitrile derivatives with different substituents exhibit varying properties and applications.
Uniqueness
4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-amino-3-(oxan-4-ylamino)benzonitrile |
InChI |
InChI=1S/C12H15N3O/c13-8-9-1-2-11(14)12(7-9)15-10-3-5-16-6-4-10/h1-2,7,10,15H,3-6,14H2 |
InChI Key |
HPCMFWLMWLZKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=C(C=CC(=C2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)

![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)
![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)


![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)



![[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075038.png)


